molecular formula C15H10F3N3OS B2429050 2-[[3-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 303145-15-5

2-[[3-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2429050
CAS No.: 303145-15-5
M. Wt: 337.32
InChI Key: GPJCMILFXSRBQT-UHFFFAOYSA-N
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Description

2-((3-(Trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound that features a pyrido[1,2-a][1,3,5]triazin-4-one core with a trifluoromethylbenzylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)benzyl chloride with a thiol to form the corresponding sulfide. This intermediate is then reacted with a pyrido[1,2-a][1,3,5]triazin-4-one derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((3-(Trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the trifluoromethylbenzyl moiety .

Scientific Research Applications

2-((3-(Trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((3-(Trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrido[1,2-a][1,3,5]triazin-4-one core can interact with nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzylsulfanyl derivatives: These compounds share the trifluoromethylbenzylsulfanyl moiety but differ in the core structure.

    Pyrido[1,2-a][1,3,5]triazin-4-one derivatives: These compounds share the pyrido[1,2-a][1,3,5]triazin-4-one core but have different substituents.

Uniqueness

2-((3-(Trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one is unique due to the combination of the trifluoromethylbenzylsulfanyl moiety and the pyrido[1,2-a][1,3,5]triazin-4-one core. This combination imparts distinct physicochemical properties and biological activities that are not observed in other similar compounds .

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3OS/c16-15(17,18)11-5-3-4-10(8-11)9-23-13-19-12-6-1-2-7-21(12)14(22)20-13/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJCMILFXSRBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326663
Record name 2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815689
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303145-15-5
Record name 2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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